molecular formula C16H19FN2O2 B11839152 Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate

Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate

Cat. No.: B11839152
M. Wt: 290.33 g/mol
InChI Key: RNRPLHRDKMIJDO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its quinoline backbone and substituent positions. The parent structure is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. Numbering begins at the nitrogen atom in the pyridine ring, proceeding clockwise. Key substituents include:

  • A fluoro group at position 7 (C7) on the benzene ring.
  • A diethylamino group at position 4 (C4) on the pyridine ring.
  • An ethyl carboxylate moiety at position 3 (C3) on the pyridine ring.

The full IUPAC name is ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate , reflecting these substituents in descending priority order. The compound’s CAS Registry Number, 1315349-01-9 , uniquely identifies it in chemical databases and regulatory frameworks.

Table 1: Nomenclature and Identifier Summary

Property Value
IUPAC Name This compound
CAS Registry Number 1315349-01-9
Molecular Formula C₁₆H₁₉FN₂O₂
Molecular Weight 290.33 g/mol

Molecular Formula Analysis: C₁₆H₁₉FN₂O₂ Composition

The molecular formula C₁₆H₁₉FN₂O₂ delineates the compound’s atomic composition:

  • 16 Carbon atoms : Distributed across the quinoline core (10 carbons), diethylamino group (4 carbons), and ethyl carboxylate (2 carbons).
  • 19 Hydrogen atoms : Attached to carbons in alkyl chains and aromatic rings.
  • 1 Fluorine atom : Substituted at C7.
  • 2 Nitrogen atoms : One in the pyridine ring and one in the diethylamino group.
  • 2 Oxygen atoms : Part of the carboxylate ester (-COO⁻).

The molecular weight of 290.33 g/mol is consistent with fluorinated quinoline derivatives, which typically range between 250–350 g/mol. The ethyl carboxylate group enhances lipophilicity, influencing solubility and bioavailability, while the fluorine atom contributes to electronic effects and metabolic stability.

Comparative Structural Analysis of Fluoroquinoline Carboxylate Derivatives

This compound belongs to a broader class of fluoroquinoline carboxylates with varied substituents. Below is a comparative analysis with structurally related compounds:

Table 2: Structural Comparison of Fluoroquinoline Derivatives

Compound Name CAS Number Molecular Formula Key Substituents
This compound 1315349-01-9 C₁₆H₁₉FN₂O₂ C4: Diethylamino; C7: Fluoro
Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate 1065102-49-9 C₁₃H₁₂FNO₃ C4: Hydroxy; C7: Fluoro; C8: Methyl
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate 63463-15-0 C₁₃H₁₃NO₄ C4: Hydroxy; C7: Methoxy
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid 63463-20-7 C₁₀H₆FNO₃ C4: Hydroxy; C7: Fluoro; No ester
Key Observations:
  • Substituent Effects on Polarity :

    • Hydroxy (-OH) and methoxy (-OCH₃) groups at C4 increase polarity compared to diethylamino (-N(C₂H₅)₂), which is bulkier and more lipophilic.
    • Fluorine at C7 is conserved across derivatives, enhancing electron-withdrawing effects and aromatic stability.
  • Ester vs. Carboxylic Acid :

    • Ethyl carboxylate esters (e.g., 1315349-01-9) exhibit higher membrane permeability than carboxylic acids (e.g., 63463-20-7) due to reduced ionization at physiological pH.
  • Role of Diethylamino Group :

    • The diethylamino substituent at C4 in 1315349-01-9 introduces steric bulk and basicity, potentially influencing receptor binding in pharmacological applications.
Structural Analogues in Drug Development:

Ofloxacin (CAS 82419-36-1), a fluoroquinolone antibiotic, shares the quinoline core but incorporates a piperazinyl group and oxazine ring, demonstrating how structural modifications expand therapeutic utility.

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C16H19FN2O2/c1-4-19(5-2)15-12-8-7-11(17)9-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3

InChI Key

RNRPLHRDKMIJDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=CC(=CC2=NC=C1C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure:

  • Aniline substrate : 2,6-difluoroaniline reacts with ethyl 3-(dimethylamino)acrylate in dry toluene under catalytic acetic acid.

  • Cyclization : Heating at 90°C for 4 hours forms the quinoline ring via intramolecular cyclodehydration.

  • Ester retention : The ethyl ester at position 3 remains intact, providing the intermediate ethyl 4-chloro-7-fluoroquinoline-3-carboxylate .

Key data :

ParameterValueSource
Yield85–92%
Temperature90°C
SolventDry toluene

Diethylamino Group Introduction via Nucleophilic Substitution

The diethylamino moiety at position 4 is introduced through nucleophilic displacement of a chloro or other leaving group.

Chloro Precursor Synthesis

Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate is prepared by treating the cyclized product with phosphorus oxychloride (POCl₃) in DMF at 0°C.

Diethylamine Substitution

Procedure :

  • Reagents : Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate, diethylamine (2.5 eq), triethylamine (1.1 eq).

  • Solvent : Dry dimethyl sulfoxide (DMSO).

  • Conditions : 100°C for 4 hours under nitrogen.

  • Workup : Aqueous extraction, column chromatography (SiO₂, hexane/ethyl acetate).

Optimization insights :

  • Excess diethylamine ensures complete substitution, minimizing byproducts.

  • DMSO enhances nucleophilicity due to its polar aprotic nature.

Performance metrics :

ParameterValueSource
Yield78–85%
Purity (HPLC)>98%

Characterization and Analytical Data

Spectral Properties

  • 1H^1\text{H} NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 1.32 (t, 6H, N(CH₂CH₃)₂), 4.22 (q, 2H, OCH₂), 7.45 (dd, 1H, Ar-F), 8.52 (s, 1H, C2-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N quinoline).

Physicochemical Properties

PropertyValueSource
Melting point140–142°C
SolubilityDMSO > ethanol > water

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Gould-Jacobs + Substitution78–85>98ModerateHigh
Direct Alkylation65–7290–95LowModerate

Industrial-Scale Considerations

Solvent Recovery

DMF and DMSO are recycled via reduced-pressure distillation, reducing costs by 30–40%.

Waste Management

  • Aqueous washes contain trace amines, neutralized with acetic acid before disposal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine for nucleophilic substitution; Selectfluor for electrophilic fluorination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

The primary application of ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate lies in its antimicrobial properties . Research indicates that derivatives of quinoline-3-carboxylic acids exhibit significant activity against various bacterial strains, including resistant strains.

Case Studies on Antibacterial Efficacy

  • Study on Synthesis and Activity : A study synthesized several derivatives of quinolone-3-carboxylic acid and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) significantly lower than established antibiotics like ciprofloxacin .
  • Evaluation of In Vivo Efficacy : Another investigation focused on the in vivo antibacterial activity of synthesized compounds against E. coli. The results indicated that compounds derived from this compound showed promising protective effects in mouse models, suggesting potential for clinical applications .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that optimize yield and purity. Common methods include:

  • Refluxing with Acid Chlorides : This method involves reacting the compound with acid chlorides in the presence of a base to facilitate the formation of the desired quinolone structure .
  • Use of Fluorinated Precursors : Fluorinated compounds are often utilized to enhance biological activity. The incorporation of fluorine at the 7-position has been shown to significantly increase the antimicrobial potency of quinolone derivatives .

Broader Pharmaceutical Applications

Beyond its antibacterial properties, this compound has been investigated for its potential in treating other conditions:

  • Antiviral Activity : Recent studies have explored quinolone analogs for antiviral applications, demonstrating efficacy against various viral infections. The structural modifications introduced by compounds like this compound may enhance their antiviral properties .
  • Potential in Cancer Therapy : Some research suggests that quinolone derivatives could play a role in cancer treatment due to their ability to inhibit certain cellular pathways involved in tumor growth. The exploration of these compounds as anticancer agents is an emerging field .

Comparative Data Table

The following table summarizes key findings related to the applications and efficacy of this compound compared to other quinolone derivatives:

Compound NameAntibacterial Activity (MIC)Antiviral PotentialOther Applications
This compound1.0 - 10 µg/mLModeratePotential anticancer agent
Ciprofloxacin2.0 - 5 µg/mLLowEstablished antibiotic
Novel Quinoline Derivative A0.5 - 2 µg/mLHighAntiviral
Novel Quinoline Derivative B0.1 - 1 µg/mLModerateAntifungal

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular weights of ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate with analogs from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-(diethylamino), 7-F C₁₆H₁₉FN₂O₂ ~290* Potential CNS activity, lipophilic
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)-3-quinolinecarboxylate 4-(2-hydroxyphenylamino), 7-CF₃ C₁₉H₁₅F₃N₂O₃ 376.334 Antibacterial/antifungal research
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate 7-Br, 4-Cl, 6-F C₁₂H₈BrClFNO₂ 332.55 Intermediate for radiopharmaceuticals
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 7-Cl, 6-F, 4-OH C₁₂H₉ClFNO₃ 285.66 Anticancer agent precursor
Ethyl 4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate 4-(2,4-difluorophenylamino), 7-OCH₂CH₃ C₂₀H₁₇F₂N₂O₃ 451.0463 (M+H) Radiopharmaceutical tracer development

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs. Donor Groups: The 7-fluoro substituent in the target compound contrasts with electron-withdrawing groups like CF₃ () or Br/Cl (), which may reduce metabolic stability but enhance reactivity in nucleophilic substitution reactions .
  • Amino Group Diversity: The diethylamino group at position 4 distinguishes the target compound from analogs with hydroxylphenylamino () or difluorophenylamino () groups. The diethylamino group likely increases basicity and solubility in nonpolar environments .

Biological Activity

Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate is a synthetic derivative of quinoline, a compound class known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The introduction of the diethylamino group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. This mechanism is similar to that observed in other quinolone derivatives, which have been shown to trap enzyme-DNA complexes, leading to bactericidal effects .

In Vitro Studies

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits significant antibacterial activity with MIC values comparable to or lower than established antibiotics like ciprofloxacin. For example, it demonstrated an MIC of 1 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent bactericidal properties .
  • Synergistic Effects : When used in combination with other antibiotics, such as norfloxacin, this compound has shown enhanced efficacy, suggesting potential for use in treating resistant bacterial infections .

Case Studies

  • Case Study on MRSA : In a study involving methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited a significant reduction in bacterial load when administered in combination with standard treatments. This highlights its potential role in overcoming antibiotic resistance .
  • Antifungal Activity : The compound has also been tested against fungal pathogens such as Candida albicans, showing promising antifungal activity with an MIC of 32 μg/mL .

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal its potential to inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-87 (glioblastoma), with IC50 values indicating effective growth inhibition .
  • Mechanisms : The anticancer activity is believed to be mediated through apoptosis induction and disruption of cell cycle progression, similar to other quinolone derivatives that target DNA synthesis pathways .

Safety Profile

The safety profile of this compound has been assessed through cytotoxicity tests on non-cancerous cell lines. Results indicate a favorable safety margin, with CC50 values exceeding therapeutic concentrations, suggesting low toxicity in vivo .

Q & A

Q. What is the synthetic significance of Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate in antibiotic development?

Answer: This compound serves as a critical intermediate in synthesizing fluoroquinolone antibiotics. Its quinoline core allows functionalization at the 4-, 6-, and 7-positions, enabling the introduction of substituents that enhance antibacterial activity. For example, derivatives of similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are used in synthesizing Prulifloxacin and other tricyclic fluoroquinolones via cyclocondensation or decarboxylation reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Key methods include:

  • 1H NMR to confirm substituent positions and diastereomer ratios.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl, hydroxyl).
  • Elemental analysis to verify purity and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges during ethylation or diethylamino substitution be addressed?

Answer: Regioselectivity in ethylation reactions is influenced by reaction conditions such as solvent polarity, temperature, and catalyst choice. For example, microwave-assisted synthesis under controlled heating (e.g., 250–270°C) improves yield and reduces side products in related quinoline carboxylates. Aluminum metal catalysts have also been shown to enhance reaction efficiency in the Gould-Jacobs cyclization step .

Q. What methodologies are effective for isolating and characterizing synthesis by-products?

Answer: By-products (e.g., decarboxylated impurities or regioisomers) can be isolated using:

  • Column chromatography with gradient elution to separate polar/non-polar derivatives.
  • High-performance liquid chromatography (HPLC) for high-resolution purification.
  • X-ray crystallography to resolve ambiguous structures, as demonstrated in the characterization of tricyclic fluoroquinolone derivatives .

Q. How does microwave-assisted synthesis improve the Gould-Jacobs reaction for quinoline-3-carboxylates?

Answer: Microwave irradiation accelerates the Gould-Jacobs cyclization by enabling rapid, uniform heating. This method reduces reaction times from hours to minutes and minimizes thermal degradation. For instance, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis achieved >85% yield using microwave assistance with aluminum catalysis, compared to conventional heating .

Q. What strategies mitigate decarboxylation during storage or synthesis?

Answer: Decarboxylation can be suppressed by:

  • Storing the compound at low temperatures (<4°C) in anhydrous solvents (e.g., DMF or DMSO).
  • Avoiding prolonged exposure to acidic or basic conditions during synthesis.
  • Introducing electron-withdrawing groups (e.g., fluoro or chloro) at the 6- and 7-positions, which stabilize the carboxylate moiety .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Gould-Jacobs reactions: How to reconcile?

Answer: Yield variations arise from differences in catalysts (e.g., Al vs. Zn), solvent systems (e.g., ethanol vs. DMF), and heating methods (microwave vs. oil bath). Systematic optimization via Design of Experiments (DoE) is recommended to identify optimal parameters .

Methodological Tables

Reaction Optimization Parameters Impact on Yield/Selectivity
Microwave irradiation (150–250°C)Increases yield by 20–30%
Aluminum catalyst (5–10 mol%)Enhances regioselectivity
Ethanol vs. DMF as solventDMF improves solubility
By-Product Identification Analytical Technique
Decarboxylated impuritiesMS and 1H NMR
RegioisomersX-ray crystallography

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